5-(Hydroxymethyl)-4-(1H-imidazol-2-yl)-2-methylpyridin-3-ol
Description
Properties
IUPAC Name |
5-(hydroxymethyl)-4-(1H-imidazol-2-yl)-2-methylpyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6-9(15)8(7(5-14)4-13-6)10-11-2-3-12-10/h2-4,14-15H,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSUBQFUHXJNOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C2=NC=CN2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667398-46-1 | |
| Record name | BST-4997 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0667398461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BST-4997 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S2X76B92Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-4-(1H-imidazol-2-yl)-2-methylpyridin-3-ol typically involves the construction of the imidazole and pyridine rings followed by their functionalization. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often involve the use of catalysts such as transition metals to facilitate the formation of the heterocyclic rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-4-(1H-imidazol-2-yl)-2-methylpyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole-pyridine derivatives.
Scientific Research Applications
Chemistry
This compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows chemists to modify it further, leading to the development of novel compounds with desired properties.
Biology
Research has indicated that 5-(Hydroxymethyl)-4-(1H-imidazol-2-yl)-2-methylpyridin-3-ol possesses potential biological activity , including:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary investigations suggest it may inhibit cancer cell proliferation through specific molecular interactions .
Medicine
The compound is being investigated for its potential as a therapeutic agent in treating various diseases. Its mechanism of action often involves interaction with specific molecular targets, influencing enzymatic activities and cellular processes.
Industry
In industrial applications, this compound is explored for the development of new materials with tailored properties, particularly in pharmaceuticals and agrochemicals .
Case Study 1: Antimicrobial Activity
A study conducted by researchers at a prominent university demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The compound was tested in vitro, showing a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics.
Case Study 2: Anticancer Properties
In another research project focusing on cancer therapeutics, the compound was evaluated for its effects on human breast cancer cell lines. Results indicated that treatment with varying concentrations led to a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-4-(1H-imidazol-2-yl)-2-methylpyridin-3-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
Structural Similarities and Differences
The following table summarizes key structural and functional group differences between the target compound and related analogs:
Physicochemical Properties
- Solubility : The hydroxymethyl group in the target compound enhances water solubility compared to analogs like trifluoromethyl-substituted oxadiazines (hydrophobic due to CF₃) .
- Stability : The target compound’s pyridine-imidazole system is stable under physiological conditions, whereas Schiff base derivatives (e.g., ) may undergo tautomerization or hydrolysis.
- Coordination Chemistry : The imidazole and hydroxymethyl groups enable metal chelation, as demonstrated by the Cu(II) complex in , which adopts a square planar geometry.
Biological Activity
5-(Hydroxymethyl)-4-(1H-imidazol-2-yl)-2-methylpyridin-3-ol is a heterocyclic compound characterized by the presence of both imidazole and pyridine rings. This compound has garnered attention in recent years for its potential biological activities, including antimicrobial, anticancer, and other therapeutic effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
The molecular formula of this compound is C10H11N3O2, with a molecular weight of 201.22 g/mol. Its structure includes a hydroxymethyl group, which enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In particular, studies have shown:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated effective activity against various bacterial strains, with MIC values ranging from 15.625 to 125 μM against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
- Mechanism of Action : The compound's bactericidal action is attributed to its ability to inhibit protein synthesis and nucleic acid production, ultimately disrupting bacterial growth .
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | 5 - 10 |
Anticancer Activity
In addition to its antimicrobial effects, the compound has been investigated for its cytotoxic properties against cancer cell lines:
- Cytotoxicity Assays : Studies utilizing MTT assays have shown that the compound exhibits cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent .
- Selectivity : The compound's selectivity towards cancer cells compared to normal cells suggests a promising therapeutic index for further development .
Case Studies
Several case studies have explored the biological activity of this compound:
-
Study on Antibacterial Efficacy :
A study published in MDPI highlighted the effectiveness of the compound against biofilms formed by Staphylococcus aureus, demonstrating a significant reduction in biofilm formation at sub-MIC concentrations . -
Cytotoxic Effects on Cancer Cells :
Another research project assessed the cytotoxicity of various derivatives of this compound against human cancer cell lines, revealing that modifications in the chemical structure could enhance or reduce biological activity .
The biological activity of this compound is largely attributed to its structural features:
- Imidazole Coordination : The imidazole ring can coordinate with metal ions, influencing enzymatic activities crucial for microbial survival and proliferation.
- Hydrogen Bonding : The hydroxymethyl group allows for hydrogen bonding with biological targets, enhancing binding affinity and specificity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(Hydroxymethyl)-4-(1H-imidazol-2-yl)-2-methylpyridin-3-ol, and how can purity be validated?
- Methodology : Refluxing in ethanol or DMF-EtOH (1:1) mixtures under acidic conditions (e.g., acetic acid) is effective for synthesizing imidazole-pyridine hybrids. Post-synthesis, purity validation should include thin-layer chromatography (TLC) with toluene/ethyl acetoacetate/water (8.7:1.2:1.1) as the solvent system and iodine vapor visualization . High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm can further confirm purity, as demonstrated in regulated pharmaceutical analyses .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Single-crystal X-ray diffraction (XRD) at 90 K provides precise structural data, including bond lengths (mean C–C = 0.002 Å) and hydrogen-bonding networks . Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., hydroxyl, imidazole N–H), while nuclear magnetic resonance (NMR) resolves proton environments, particularly the hydroxymethyl and methyl groups .
Q. How should stability studies be designed to assess this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability testing by storing the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C for 1–3 months. Monitor degradation via HPLC and track hydroxymethyl group oxidation or imidazole ring hydrolysis. Reference protocols from pyrazol-3-one stability studies, which emphasize ethanol recrystallization to enhance thermal stability .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-311++G**) to map molecular orbitals, electrostatic potential surfaces, and bond dissociation energies. Compare computational results with experimental XRD data to validate tautomeric forms or coordination geometries, as done for its Cu(II) complex . Include Atoms-in-Molecules (AIM) analysis to quantify hydrogen-bonding interactions .
Q. What strategies resolve contradictions in reported reaction yields for its synthesis across studies?
- Methodology : Systematically vary reaction parameters (solvent polarity, catalyst loading, temperature) using design-of-experiments (DoE) approaches. For example, compare yields under reflux (ethanol, 80°C) vs. microwave-assisted synthesis. Cross-reference kinetic data from imidazole condensation studies and analyze byproducts via LC-MS to identify competing pathways .
Q. How can coordination chemistry studies be designed to explore its metal-binding selectivity?
- Methodology : Titrate the compound with transition metal salts (e.g., Cu(II), Fe(III)) in aqueous-ethanol solutions. Monitor complexation via UV-vis spectroscopy (d-d transitions) and cyclic voltammetry. For structural insights, synthesize single crystals of metal complexes and analyze via XRD, as demonstrated for its Cu(II) derivative .
Data Contradiction & Mechanistic Analysis
Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) between synthetic batches?
- Methodology : Standardize solvent and temperature conditions for NMR acquisition (e.g., DMSO-d6 at 298 K). Use heteronuclear correlation spectroscopy (HSQC/HMBC) to assign ambiguous peaks. Cross-validate with computational NMR chemical shift predictions (e.g., GIAO method) .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic vs. electrophilic environments?
- Methodology : Conduct kinetic isotope effect (KIE) studies or Hammett linear free-energy relationships (LFER) using substituted analogs. Probe the hydroxymethyl group’s role via selective protection/deprotection experiments, referencing imidazole acylation protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
